1-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C18H19N5OS and a molecular weight of 353.4 g/mol. This compound is characterized by its pyrimidine ring, which is substituted with a cyano group, a methylthio group, and a phenyl group. The piperidine ring is attached to the pyrimidine ring via a carboxamide linkage.
Preparation Methods
The synthesis of 1-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as cyanoacetamide and thiourea, followed by cyclization.
Substitution Reactions:
Formation of the Piperidine Ring: The piperidine ring can be synthesized separately and then coupled to the pyrimidine ring via a carboxamide linkage using reagents such as carbodiimides for amide bond formation.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyridine Derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and exhibit similar biological activities.
Triazole-Pyrimidine Hybrids: These compounds have been studied for their neuroprotective and anti-inflammatory properties.
Other Pyrimidine Derivatives: Compounds with different substituents on the pyrimidine ring may exhibit different biological activities and chemical reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N5OS |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-(5-cyano-2-methylsulfanyl-6-phenylpyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19N5OS/c1-25-18-21-15(12-5-3-2-4-6-12)14(11-19)17(22-18)23-9-7-13(8-10-23)16(20)24/h2-6,13H,7-10H2,1H3,(H2,20,24) |
InChI Key |
NPZBKWKWNTUWBQ-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=C(C(=N1)N2CCC(CC2)C(=O)N)C#N)C3=CC=CC=C3 |
Canonical SMILES |
CSC1=NC(=C(C(=N1)N2CCC(CC2)C(=O)N)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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